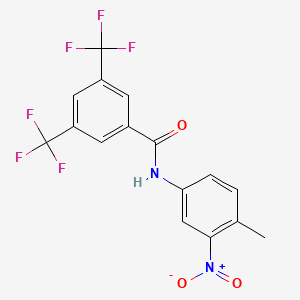
(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide typically involves the following steps:
Amidation: The reaction of 4-methyl-3-nitrobenzene with benzoyl chloride in the presence of a base to form N-(4-methyl-3-nitrophenyl)benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The trifluoromethyl groups are generally stable but can undergo reduction under extreme conditions.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: From the reduction of the nitro group.
Halogenated derivatives: From electrophilic substitution reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme interactions and protein binding.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
(3,5-Bistrifluoromethyl)-N-phenylbenzamide: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
N-(4-methyl-3-nitrophenyl)benzamide: Lacks the trifluoromethyl groups, affecting its chemical stability and biological activity.
(3,5-Dimethyl)-N-(4-methyl-3-nitrophenyl)benzamide: Substitutes trifluoromethyl groups with methyl groups, altering its electronic properties and reactivity.
Uniqueness: (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H10F6N2O3 |
|---|---|
Poids moléculaire |
392.25 g/mol |
Nom IUPAC |
N-(4-methyl-3-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H10F6N2O3/c1-8-2-3-12(7-13(8)24(26)27)23-14(25)9-4-10(15(17,18)19)6-11(5-9)16(20,21)22/h2-7H,1H3,(H,23,25) |
Clé InChI |
RVDNZFKCXWIMPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


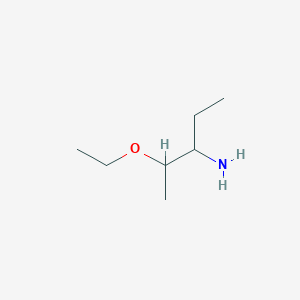
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
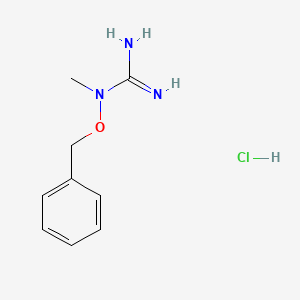
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
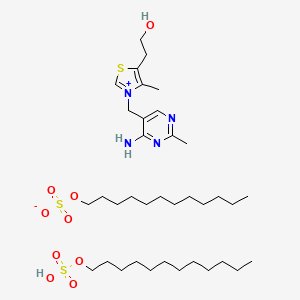
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
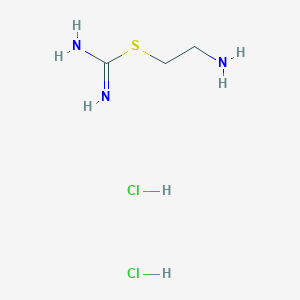


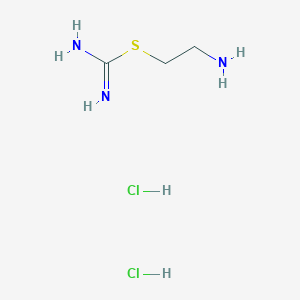


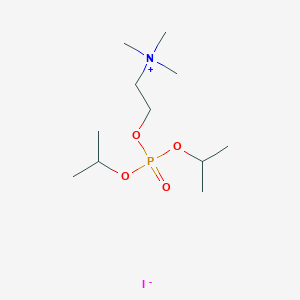
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
